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molecular formula C21H16N2O2 B8735222 3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 303149-10-2

3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8735222
M. Wt: 328.4 g/mol
InChI Key: VJTGACQFXSATHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642281B2

Procedure details

(3Z)-5-BROMO-1-PHENYL-3-{[3-TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIHYDRO-2H-INDOL-2-ONE: A mixture of (3Z)-5-bromo-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one (100 mg, 0.272 mmol), copper (II) acetate (54 mg, 0.33 mmol), triethylamine (82.8 mg, 0.817 mmol), and benzene boronic acid (40 mg, 0.325 mmol) in 5 mL of CH2Cl2 was stirred at room temperature for 12 h. The crude mixture was concentrated in vacuo and purified by preparative TLC using EtOAc:hexane (3:7, 1% triethylamine), giving the desired product (22 mg, 20%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
82.8 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
54 mg
Type
catalyst
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C[C:2]1=[O:10].Br[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])/[C:15]/2=[N:22]\[C:23]1[CH:28]=[CH:27][CH:26]=[C:25](C(F)(F)F)[CH:24]=1.C(N(CC)CC)C.[C:40]1(B(O)O)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:2][O:10][C:28]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:22]=[C:15]1[C:14]2[C:18](=[CH:19][CH:20]=[CH:12][CH:13]=2)[N:17]([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:16]1=[O:21] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2/C(/C(NC2=CC1)=O)=N/C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
82.8 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
54 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative TLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N=C1C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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